molecular formula C10H11N3O B13723891 1-(3-Aminobenzyl)-1H-pyrazol-4-ol

1-(3-Aminobenzyl)-1H-pyrazol-4-ol

Cat. No.: B13723891
M. Wt: 189.21 g/mol
InChI Key: GMSVGKWTUPGGEV-UHFFFAOYSA-N
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Description

1-(3-Aminobenzyl)-1H-pyrazol-4-ol is a heterocyclic compound that features a pyrazole ring substituted with an aminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-aminobenzylamine with pyrazole derivatives under controlled conditions. One common method includes the condensation of 3-aminobenzylamine with 4-hydroxy-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

1-(3-Aminobenzyl)-1H-pyrazol-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminobenzyl)-1H-pyrazol-4-ol is unique due to the presence of both an aminobenzyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-[(3-aminophenyl)methyl]pyrazol-4-ol

InChI

InChI=1S/C10H11N3O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6,11H2

InChI Key

GMSVGKWTUPGGEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)O

Origin of Product

United States

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